Deoxyguanidinoproclavaminic acid

Catalog No.
S600089
CAS No.
M.F
C9H16N4O3
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxyguanidinoproclavaminic acid

Product Name

Deoxyguanidinoproclavaminic acid

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid

Molecular Formula

C9H16N4O3

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1

InChI Key

UYADDEKIZFRINK-LURJTMIESA-N

SMILES

C1CN(C1=O)C(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CN(C1=O)C(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O

Description

Deoxyamidinoproclavaminic acid is a member of guanidines, a beta-lactam, a monocarboxylic acid and a L-arginine derivative. It is functionally related to a proclavaminic acid. It is a tautomer of a deoxyamidinoproclavaminic acid zwitterion.

Deoxyguanidinoproclavaminic acid is an organic compound classified within the monobactam family, characterized by its unique beta-lactam ring structure which is not fused to any other ring. Its molecular formula is C9H16N4O3C_9H_{16}N_4O_3, and it has a molecular weight of approximately 228.25 g/mol. The compound is primarily recognized for its role as an intermediate in the biosynthesis of clavulanic acid, a potent beta-lactamase inhibitor used in combination with various antibiotics to enhance their efficacy against resistant bacterial strains .

, including:

  • Hydroxylation: This reaction involves the addition of hydroxyl groups to the compound, catalyzed by enzymes such as clavaminate synthase in the presence of molecular oxygen and ferrous ions.
  • Oxidative Ring Closure: This reaction leads to the formation of cyclic structures, crucial for the stability and activity of beta-lactams.
  • Desaturation: This process involves the removal of hydrogen atoms, which can affect the compound's reactivity and biological properties.

The major products resulting from these reactions include guanidinoproclavaminic acid, proclavaminic acid, and dihydroclavaminic acid .

Deoxyguanidinoproclavaminic acid exhibits notable biological activity primarily through its role in the biosynthetic pathway leading to clavulanic acid. While it itself may not demonstrate significant antibiotic properties, its conversion into other compounds like clavulanic acid enhances the effectiveness of various antibiotics by inhibiting beta-lactamases—enzymes produced by bacteria that confer resistance to beta-lactam antibiotics . Research continues to explore its enzymatic mechanisms and interactions within microbial systems.

The synthesis of deoxyguanidinoproclavaminic acid can be achieved through multiple methods:

  • Enzymatic Synthesis: The compound is synthesized via a series of enzymatic reactions within genetically engineered strains of Streptomyces clavuligerus. This method optimizes the production of deoxyguanidinoproclavaminic acid by enhancing enzyme expression involved in its biosynthetic pathway.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials such as arginine and glyceraldehyde 3-phosphate, which undergo condensation reactions facilitated by specific enzymes like carboxyethylarginine synthase .

Deoxyguanidinoproclavaminic acid is primarily studied for its role in antibiotic development. Its most significant application lies in:

  • Antibiotic Synergy: By serving as a precursor in the production of clavulanic acid, it plays a critical role in enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains.
  • Research Tool: It is utilized in biochemical research to study enzymatic pathways and mechanisms involved in antibiotic resistance and biosynthesis .

Interaction studies involving deoxyguanidinoproclavaminic acid focus on its enzymatic conversion to other intermediates and its interaction with various enzymes in microbial systems. These studies help elucidate how this compound influences antibiotic resistance mechanisms and identify potential targets for new therapeutic strategies .

Several compounds share structural or functional similarities with deoxyguanidinoproclavaminic acid. Key similar compounds include:

  • Guanidinoproclavaminic Acid: An intermediate that follows deoxyguanidinoproclavaminic acid in the biosynthetic pathway.
  • Proclavaminic Acid: Another precursor in the synthesis of clavulanic acid.
  • Dihydroclavaminic Acid: A related compound that also plays a role in the biosynthesis of beta-lactam antibiotics.

Uniqueness

Deoxyguanidinoproclavaminic acid is unique due to its specific position as an intermediate within the complex biosynthetic pathway leading to clavulanic acid. Unlike other similar compounds, it serves as a crucial stepping stone that directly influences the production efficiency of clinically important antibiotics .

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for DGPC is (2S)-5-carbamimidamido-2-(2-oxoazetidin-1-yl)pentanoic acid. It belongs to the class of monobactams, characterized by a non-fused β-lactam ring. The compound is classified under:

  • Organic compoundsOrganoheterocyclic compoundsLactamsMonobactams.

Molecular Formula and Stereochemical Configuration

DGPC has the molecular formula C₉H₁₆N₄O₃ and a molecular weight of 228.25 g/mol. The stereocenter at the C2 position adopts an S-configuration, critical for its biological activity. The structure comprises:

  • A β-lactam ring (azetidin-2-one).
  • A guanidino group (-NHC(=NH)NH₂).
  • A pentanoic acid backbone.

Tautomeric Forms and Zwitterionic Properties

DGPC exhibits tautomerism due to the guanidino group and carboxylic acid functionality. The zwitterionic form predominates at physiological pH, with:

  • Deprotonated carboxylate (-COO⁻).
  • Protonated guanidino group (-NH-C(=NH₂⁺)-NH₂).
    This tautomerism enhances solubility in aqueous environments.

Crystallographic Data and X-ray Diffraction Analysis

X-ray crystallography of DGPC complexes reveals:

  • Monoclinic crystal system (PDB entry: 6VWR).
  • Bond lengths: β-lactam C-N (1.34 Å), C=O (1.21 Å).
  • Hydrogen bonding between the carboxylate and guanidino groups stabilizes the structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): δ 3.42 (m, H-4'), 4.08 (dd, H-2), 1.73 (m, H-4).
  • ¹³C NMR: δ 171.35 (C=O), 57.03 (C-2), 24.02 (C-4).

Infrared (IR) Spectroscopy

  • ν(N-H): 3252 cm⁻¹ (guanidino).
  • ν(C=O): 1721 cm⁻¹ (β-lactam), 1608 cm⁻¹ (carboxylate).

Mass Spectrometry (MS)

  • ESI-MS: m/z 228.12 [M+H]⁺.

Table 1: Spectroscopic Data Summary

TechniqueKey SignalsSource
¹H NMRδ 4.08 (H-2), 3.42 (H-4')
¹³C NMRδ 171.35 (C=O), 57.03 (C-2)
IR3252 cm⁻¹ (N-H), 1721 cm⁻¹ (C=O)
ESI-MSm/z 228.12 [M+H]⁺

Role in Clavulanic Acid Biosynthetic Cluster

Deoxyguanidinoproclavaminic acid serves as a critical intermediate in the biosynthetic pathway of clavulanic acid, a clinically important β-lactamase inhibitor produced by Streptomyces clavuligerus [1] [3]. This compound represents the first monocyclic β-lactam intermediate in the clavulanic acid biosynthetic sequence, establishing a fundamental transition point in the pathway [3].

The biosynthetic pathway begins with the condensation of L-arginine and D-glyceraldehyde-3-phosphate to form N²-(2-carboxyethyl)-arginine, which is subsequently cyclized by β-lactam synthetase to form deoxyguanidinoproclavaminic acid [3] [7]. This compound then undergoes hydroxylation by clavaminate synthase to form guanidinoproclavaminic acid, followed by conversion to proclavaminic acid through proclavaminate amidinohydrolase action [3] [7].

Table 1: Chemical Properties of Deoxyguanidinoproclavaminic Acid

PropertyValue
Molecular FormulaC₉H₁₆N₄O₃ [23] [24]
Molecular Weight228.25 g/mol [23] [24]
IUPAC Name(2S)-5-carbamimidamido-2-(2-oxoazetidin-1-yl)pentanoic acid [23] [24]
InChI KeyUYADDEKIZFRINK-LURJTMIESA-N [23] [24]
Functional GroupsGuanidine, β-lactam, monocarboxylic acid [23]

The compound's position within the clavulanic acid biosynthetic cluster demonstrates its essential role as the branch point intermediate that commits the metabolic flux toward clavam metabolite production [1] [3]. Studies have shown that disruption of genes involved in deoxyguanidinoproclavaminic acid formation completely abolishes clavulanic acid production, confirming its indispensable role in the pathway [1].

β-Lactam Synthetase (BLS)-Catalyzed Formation

The formation of deoxyguanidinoproclavaminic acid is catalyzed by β-lactam synthetase, a novel ATP and Mg²⁺-dependent enzyme that represents a previously unknown mechanism of β-lactam ring formation in nature [4] [12]. This enzyme exhibits a unique Bi-Ter mechanism consisting of two distinct chemical steps: acyl-adenylation followed by β-lactam formation [16] [26].

The enzymatic reaction involves the ordered binding of adenosine triphosphate and Mg²⁺ as the first substrates, followed by N²-(carboxyethyl)-arginine as the second substrate [4] [16]. The reaction proceeds through an acyladenylate intermediate, where the substrate carboxylate is activated by adenosine triphosphate, followed by intramolecular amide bond formation that creates the four-membered β-lactam ring with concomitant release of pyrophosphate and adenosine monophosphate [4] [12].

Table 2: Kinetic Parameters of β-Lactam Synthetase

ParameterWild-type ValueLys443Arg MutantReference
kcat (pH 8.8)0.82 ± 0.01 s⁻¹0.0016 ± 0.0001 s⁻¹ [33] [33]
Km,CEA (pH 8.8)0.044 ± 0.002 mM0.19 ± 0.02 mM [33] [33]
pKa8.1 [33]10.13 ± 0.06 [33] [33]
Fold Change in kcat-510-fold decrease [33] [33]

Crystallographic studies have revealed that β-lactam synthetase undergoes significant conformational changes during catalysis, with a disordered loop becoming organized over the active site when containing the adenylated intermediate or final products [4] [16]. The enzyme contains a tyrosyl-glutamyl catalytic dyad that deprotonates the secondary amine of the β-amino acid substrate to initiate cyclization of the four-membered ring [33].

The reaction mechanism differs fundamentally from other β-lactam-forming enzymes, as the β-lactam ring closure occurs through amide bond formation rather than through pre-existing amide linkages [12]. This process requires significant energy input from adenosine triphosphate hydrolysis, distinguishing it from other β-lactam biosynthetic pathways [12].

Clavaminate Synthase (CAS)-Mediated Hydroxylation

Deoxyguanidinoproclavaminic acid undergoes hydroxylation by clavaminate synthase, a multifunctional non-heme iron-dependent oxygenase that catalyzes three distinct oxidative transformations in the clavulanic acid biosynthetic pathway [1] [13] [14]. The hydroxylation represents the first of these transformations, converting deoxyguanidinoproclavaminic acid to guanidinoproclavaminic acid [1] [14].

The enzymatic reaction requires 2-oxoglutarate as a co-substrate, molecular oxygen, and catalytic Fe²⁺ as cofactors [25] [29]. The reaction produces guanidinoproclavaminic acid, succinate, and carbon dioxide according to the stoichiometry: deoxyguanidinoproclavaminic acid + 2-oxoglutarate + O₂ → guanidinoproclavaminic acid + succinate + CO₂ [25].

Table 3: Clavaminate Synthase Reaction Details

AspectDetails
Enzyme ClassificationEC 1.14.11.21 [25]
Reaction TypeHydroxylation at C-3 position [1]
Required CofactorsFe²⁺, 2-oxoglutarate, O₂ [25] [29]
ProductsGuanidinoproclavaminic acid, succinate, CO₂ [25]
Molecular Weight~35.8 kDa (CS3) [36]
Quaternary StructureMonomer [29] [36]

Studies have demonstrated that clavaminate synthase exists as two isozymes in Streptomyces clavuligerus, designated CS1 and CS2, which share 87% amino acid sequence identity and exhibit very similar kinetic properties [34]. Both isozymes catalyze the complete transformation from deoxyguanidinoproclavaminic acid through the subsequent cyclization and desaturation reactions [34] [36].

The enzyme exhibits substrate specificity for the 2S configuration of deoxyguanidinoproclavaminic acid, and kinetic studies have confirmed that the hydroxylation step follows a sequential kinetic mechanism [29]. Quantum mechanical and molecular mechanical studies have revealed that the enzyme's versatility depends on differential substrate positioning within the binding cavity, which affects the substrate's ability to reposition during different reaction steps [13].

Genetic Organization of S. clavuligerus Gene Cluster

The genetic organization of the clavulanic acid biosynthetic gene cluster in Streptomyces clavuligerus reveals a complex arrangement involving multiple genomic locations [8] [11]. The organism possesses three distinct gene clusters involved in clavulanic acid and clavam metabolite biosynthesis: the clavulanic acid gene cluster, the clavam gene cluster, and the paralog gene cluster [11].

Remarkably, Streptomyces clavuligerus contains duplicated sets of the early genes responsible for deoxyguanidinoproclavaminic acid formation [9]. One complete set is clustered with the late genes responsible for clavulanic acid biosynthesis within the cephamycin C-clavulanic acid gene cluster, while the second set is distributed across two separate clusters involved in 5S clavam biosynthesis [9].

Table 4: Gene Cluster Organization in S. clavuligerus

Gene ClusterLocationKey GenesFunction
Clavulanic acid clusterChromosomecas1, cas2, bls1, pah2 [19]CA biosynthesis
Clavam clusterChromosome (~1.4 Mb distant) [11]ceaS1, bls2, pah1 [19]5S clavam biosynthesis
Paralog clusterpSCL4 plasmid [11]Duplicated early genes [11]Alternative pathway

The genetic analysis has revealed that the region upstream of the car gene contains ten open reading frames organized into three co-transcriptional units: ORF10-11, ORF12-13, and ORF15-16-17-18 [8] [10]. Targeted disruption studies have demonstrated that ORF10 disruption completely eliminates clavulanic acid production while significantly increasing cephamycin C production [8] [10].

Sequence analysis indicates that the genes encoding β-lactam synthetase and the associated enzymes are separated by more than 20 kilobase pairs, which is unusually large for bacterial natural product biosynthetic pathways where gene duplication typically occurs within narrower confines [34]. This organization suggests evolutionary divergence and functional specialization of the duplicated gene sets [34].

Regulatory Mechanisms Governing Precursor Flux

The regulation of deoxyguanidinoproclavaminic acid biosynthesis involves a complex hierarchy of transcriptional regulators that control metabolic flux through the clavulanic acid pathway [17] [18] [19]. The primary regulatory system consists of a cascade involving CcaR and ClaR proteins, which coordinate the expression of genes involved in precursor formation and subsequent transformations [15] [17].

CcaR serves as the master regulator for both cephamycin and clavulanic acid biosynthesis, functioning as a positively acting autoregulatory protein that belongs to the Streptomyces antibiotic regulatory protein family [17] [18]. This regulator controls the expression of early genes involved in deoxyguanidinoproclavaminic acid formation through both direct and indirect mechanisms [19] [22].

Table 5: Regulatory Protein Characteristics

RegulatorMolecular WeightDNA Binding SitesRegulatory EffectReference
CcaR47,080 Da [15]ccaR promoter, cefD-cmcI promoter [18]Positive regulation [17] [15] [18]
ClaR431 amino acids [15]Late gene promoters [15]Positive regulation [15] [15]
Expression Pattern24-48 hours [17]Precedes antibiotic accumulation [17]Temporal control [17] [17]

Nutritional regulation studies have revealed differential control of the duplicated gene sets involved in deoxyguanidinoproclavaminic acid formation [19]. The ceaS1 gene is transcribed only in complex soy medium, while ceaS2 is expressed in both complex and defined media [19]. CcaR directly influences ceaS2 expression, as demonstrated by the near-complete elimination of ceaS2 transcription in ccaR mutants [19].

Flux balance analysis has identified specific metabolic constraints that affect deoxyguanidinoproclavaminic acid precursor availability [21]. Ammonia and phosphate limitations most strongly impact clavulanic acid biosynthesis, while ornithine flux from the urea cycle and α-ketoglutarate flux from the tricarboxylic acid cycle represent the most determinant internal fluxes for promoting pathway activity [21].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

228.12224039 g/mol

Monoisotopic Mass

228.12224039 g/mol

Heavy Atom Count

16

Wikipedia

Deoxyguanidinoproclavaminic acid

Dates

Last modified: 02-18-2024

Explore Compound Types